molecular formula C6H8N4O B8744205 2,6-Diaminoisonicotinamide

2,6-Diaminoisonicotinamide

Cat. No. B8744205
M. Wt: 152.15 g/mol
InChI Key: YWZVQYIMUJHBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506772B1

Procedure details

A solution of 3.9 g (20 mmol) 2,6-diamino-isonicotinic acid methyl ester in 200 ml methanol was treated for 1 at 0° C. with gaseous ammonia. The mixture was heated for 36 h at 62° C. in an autoclave (4 bar) and afterwards filtered through decalite and evaporated to dryness. 3.5 g (quant.) of the title compound was obtained as a yellow solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([NH2:10])[N:7]=[C:6]([NH2:11])[CH:5]=1.[NH3:13]>CO>[NH2:11][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([NH2:10])[N:7]=1)[C:3]([NH2:13])=[O:2]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)N)N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
afterwards filtered through decalite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)N)C=C(N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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